molecular formula C19H16O3 B14686351 4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl 2-methylprop-2-enoate CAS No. 36452-05-8

4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl 2-methylprop-2-enoate

Cat. No.: B14686351
CAS No.: 36452-05-8
M. Wt: 292.3 g/mol
InChI Key: DIUWKIIUUNWJHU-UHFFFAOYSA-N
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Description

4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl 2-methylprop-2-enoate is an organic compound with the molecular formula C24H18O3. This compound is known for its unique structure, which includes a phenylprop-1-en-1-yl group and a 2-methylprop-2-enoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl 2-methylprop-2-enoate typically involves the reaction of 4-hydroxybenzaldehyde with acetophenone to form (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with 2-chloroacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl 2-methylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are involved in cancer cell proliferation and angiogenesis . The compound binds to these receptors, blocking their signaling pathways and thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl 2-methylprop-2-enoate is unique due to its specific ester and phenylprop-1-en-1-yl groups, which confer distinct chemical properties and biological activities. Its ability to inhibit EGFR and VEGFR-2 makes it particularly valuable in cancer research.

Properties

CAS No.

36452-05-8

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

[4-(3-oxo-3-phenylprop-1-enyl)phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H16O3/c1-14(2)19(21)22-17-11-8-15(9-12-17)10-13-18(20)16-6-4-3-5-7-16/h3-13H,1H2,2H3

InChI Key

DIUWKIIUUNWJHU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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